2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine
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Overview
Description
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is a chemical compound with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . This compound is characterized by the presence of a thiolane ring, a methyl group, and a prop-2-yn-1-yl substituent on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine typically involves the reaction of 2-methylthiolan-3-amine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Propargyl bromide, potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted propargyl derivatives.
Scientific Research Applications
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the propargyl group allows for covalent modification of target proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(prop-2-yn-1-yl)tetrahydrothiophen-3-amine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
- N-(prop-2-yn-1-yl)aniline derivatives
Uniqueness
2-Methyl-N-(prop-2-yn-1-yl)thiolan-3-amine is unique due to its specific structural features, such as the thiolane ring and the propargyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-methyl-N-prop-2-ynylthiolan-3-amine |
InChI |
InChI=1S/C8H13NS/c1-3-5-9-8-4-6-10-7(8)2/h1,7-9H,4-6H2,2H3 |
InChI Key |
ANUOZAXGGOTPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)NCC#C |
Origin of Product |
United States |
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